2-Sulfamoylpyridine-4-boronic acid pinacol ester

Description

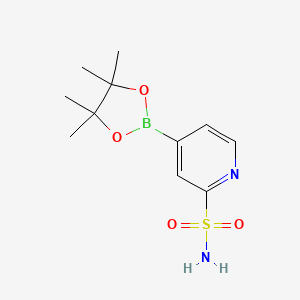

2-Sulfamoylpyridine-4-boronic acid pinacol ester is a boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pyridine ring substituted at the 2-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a pinacol boronate ester.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRCCHQZADHJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-sulfamoylpyridine with pinacol boronic ester under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoylpyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

2-Sulfamoylpyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved often include the inhibition of specific enzymes or the modulation of biological processes through covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Polar Surface Area (PSA): The sulfamoyl group in the target compound confers a significantly higher PSA (~90 Ų) compared to non-polar substituents like isopropyl (~50 Ų) or halogens (~40–45 Ų). High PSA correlates with reduced passive membrane permeability but enhanced solubility, making it suitable for CNS-targeted drugs requiring balanced blood-brain barrier penetration .

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂NH₂, -Br) enhance the electrophilicity of the boron atom, improving Suzuki coupling efficiency. However, bulky substituents like piperazinyl may introduce steric hindrance .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The sulfamoyl group’s electron-withdrawing nature activates the boronate ester for coupling with aryl halides. In contrast, electron-donating groups (e.g., -iPr in ) reduce reactivity, necessitating harsher conditions. Fluorinated analogs (e.g., 2-fluoropyridine derivatives ) exhibit moderate reactivity due to fluorine’s electronegativity.

- Stability : Brominated analogs (e.g., 2-bromopyridine-4-boronic acid pinacol ester ) are prone to protodeboronation under acidic conditions, whereas the sulfamoyl group enhances stability in aqueous media .

Research Findings and Contradictions

- PSA vs. Permeability: While high PSA generally reduces permeability, notes that removing the pyridyl nitrogen (e.g., compound 8) had minimal impact on PSA, suggesting geometric factors also influence permeability .

- Reactivity with H₂O₂ : The sulfamoyl group may slow oxidation kinetics compared to nitro-substituted boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester ), as electron-withdrawing groups stabilize the boronate intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.